![molecular formula C11H22N2 B13153499 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and an isopropyl group attached to the bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The reaction conditions often include the use of oxidants such as lead tetraacetate (Pb(OAc)4) and potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead tetraacetate and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions include various substituted amines and oxides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: A related compound with a similar bicyclic structure but different functional groups.
3-Azabicyclo[3.2.2]nonanes: Compounds with a similar bicyclic framework but different ring sizes and substituents.
Uniqueness
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific bicyclic structure and the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C11H22N2/c1-8(2)13-10-4-3-5-11(13)7-9(12)6-10/h8-11H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
JMRWTFYKVADZSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2CCCC1CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


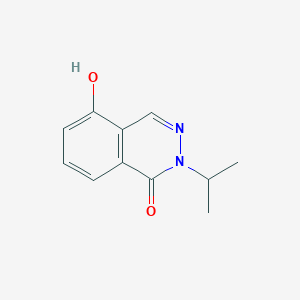
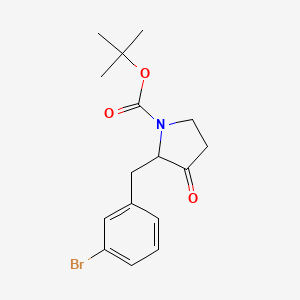
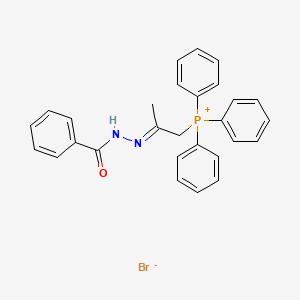
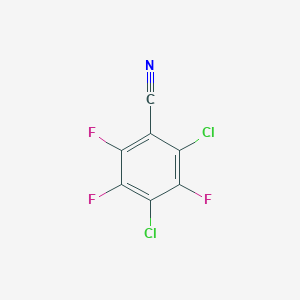

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
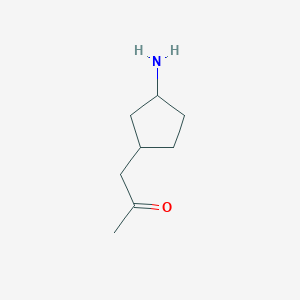


![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)



